Product packaging for Diethyl 5-hydroxyisophthalate(Cat. No.:CAS No. 39630-68-7)

Diethyl 5-hydroxyisophthalate

Cat. No.: B1605540
CAS No.: 39630-68-7
M. Wt: 238.24 g/mol
InChI Key: PUZBTHGPBGQFLW-UHFFFAOYSA-N
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Description

Overview of Isophthalate (B1238265) Derivatives in Contemporary Chemical Science

Isophthalic acid and its derivatives are a class of aromatic dicarboxylic acids that have found widespread use in various domains of chemical science. A review of the chemistry of terephthalate (B1205515) derivatives, a closely related isomer, highlights the broad utility of these types of compounds in creating polymers, dyes, and liquid crystals. cu.edu.egresearchgate.net Isophthalate derivatives, with their meta-substituted carboxyl groups, offer a unique angular geometry that is highly valuable in the construction of complex three-dimensional structures. This has made them key components in the synthesis of polymers and, more recently, in the burgeoning field of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, and the specific geometry of isophthalate linkers can be used to control the size and shape of the pores, which is crucial for applications in gas storage and separation. jncasr.ac.inmdpi.com The versatility of the isophthalate core is further enhanced by the ability to introduce various functional groups onto the benzene (B151609) ring, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules. nih.gov

Historical Context and Evolution of Research on the 5-Hydroxyisophthalate Scaffold

Research into 5-hydroxyisophthalic acid and its derivatives has evolved significantly over the years. Early methods for the preparation of 5-hydroxyisophthalic acid involved the hydrolysis of 5-bromoisophthalic acid under high pressure and temperature in the presence of a copper catalyst. google.com For instance, a process patented in the late 20th century describes the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution at temperatures between 100°C and 270°C. google.com Another described method involves the bromination of isophthalic acid in oleum (B3057394), followed by hydrolysis. researchgate.net

More recent research has focused on developing more efficient and milder synthetic routes. For example, a two-stage process has been described for the preparation of 5-hydroxyisophthalic acid from isophthalic acid, involving bromination with bromine in oleum in the presence of an iodine catalyst, followed by hydrolysis with aqueous NaOH and a copper catalyst. researchgate.net The focus of contemporary research has also shifted towards the functionalization of the 5-hydroxyisophthalate scaffold to create more complex and tailored molecules. This includes the esterification of the carboxylic acid groups and the modification of the hydroxyl group to introduce new functionalities.

Fundamental Role of the 5-Hydroxyisophthalate Moiety in Molecular Design and Functional Material Development

The 5-hydroxyisophthalate moiety is a cornerstone in molecular design due to its trifunctional nature, possessing two carboxylate groups and a hydroxyl group. This unique combination of functional groups allows for a wide range of chemical transformations and makes it an ideal building block for constructing complex molecules and functional materials.

Beyond coordination chemistry, the 5-hydroxyisophthalate moiety is a valuable intermediate in organic synthesis. For example, Dimethyl 5-hydroxyisophthalate has been used as a starting material for the synthesis of complex molecules such as dendrimers and ligands for biological targets. sigmaaldrich.com It is also a precursor for the synthesis of non-polymeric amphiphilic coatings for metal oxide nanoparticles. nih.gov The ability to selectively modify the different functional groups of the 5-hydroxyisophthalate scaffold provides chemists with a powerful tool for creating a diverse range of molecules with tailored properties.

Data on Diethyl 5-hydroxyisophthalate and Related Compounds

The following tables provide key physicochemical data for this compound and its closely related dimethyl ester, which are frequently used in the research areas discussed.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₄O₅ nih.gov
Molecular Weight 238.24 g/mol nih.gov
CAS Number 39630-68-7 nih.gov
Appearance Solid sigmaaldrich.com
Melting Point 82-85 °C sigmaaldrich.com

| IUPAC Name | diethyl 5-hydroxybenzene-1,3-dicarboxylate | nih.gov |

Table 2: Physicochemical Properties of Dimethyl 5-hydroxyisophthalate

Property Value Source
Molecular Formula C₁₀H₁₀O₅ nih.govthermofisher.com
Molecular Weight 210.18 g/mol sigmaaldrich.com
CAS Number 13036-02-7 sigmaaldrich.comchemicalbook.com
Appearance White to off-white crystalline solid
Melting Point 162-164 °C sigmaaldrich.comchemicalbook.com
Solubility Soluble in water chemicalbook.comfishersci.ca

| IUPAC Name | dimethyl 5-hydroxybenzene-1,3-dicarboxylate | nih.govfishersci.ca |

Detailed Research Findings

Recent studies have further highlighted the utility of the 5-hydroxyisophthalate scaffold. For example, Dimethyl 5-hydroxyisophthalate has been utilized as a key intermediate in the synthesis of novel thiophene-bearing esters with potential antimicrobial activities. researchgate.netscispace.com In these studies, the hydroxyl group of the isophthalate is esterified with various thiophene-based acyl chlorides to produce the target compounds. researchgate.netscispace.com

Furthermore, the versatility of the 5-hydroxyisophthalate core is demonstrated in its use for creating non-polymeric capping ligands for nanoparticles. nih.gov In this work, the phenolic hydroxyl group of Dimethyl 5-hydroxyisophthalate is functionalized through a nucleophilic ring-opening reaction with allyl glycidyl (B131873) ether. nih.gov This allows for the introduction of ethylene (B1197577) oxide chains, which can then be further modified to create ligands with specific properties for binding to the surface of metal oxide nanoparticles. nih.gov

The compound has also been investigated for its spectroscopic and potential drug-like properties through computational studies, indicating a continued interest in its fundamental characteristics and potential applications. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B1605540 Diethyl 5-hydroxyisophthalate CAS No. 39630-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZBTHGPBGQFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345698
Record name Diethyl 5-hydroxyisophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39630-68-7
Record name Diethyl 5-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER
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Spectroscopic and Crystallographic Elucidation of Diethyl 5 Hydroxyisophthalate and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Characterization

FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of isophthalate (B1238265) derivatives reveals characteristic absorption bands that correspond to specific vibrational modes. For instance, the presence of a hydroxyl (-OH) group, ester groups (-COOC₂H₅), and the aromatic ring are all confirmed through their unique IR signatures. tandfonline.comresearchgate.net

Key vibrational bands observed in the FT-IR spectrum of isophthalate derivatives include:

O-H Stretching: A broad band typically observed in the region of 3200–3550 cm⁻¹ is characteristic of the hydroxyl group, often shifted due to hydrogen bonding. tandfonline.com For the related Dimethyl 5-hydroxyisophthalate, this vibration is observed experimentally at 3356 cm⁻¹. tandfonline.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ range. tandfonline.com Aliphatic C-H stretching from the ethyl groups is found around 2800–2900 cm⁻¹. csic.es

C=O Stretching: The carbonyl (C=O) stretch of the ester group is one of the most intense absorptions, appearing as a strong peak around 1700 cm⁻¹. tandfonline.comrsc.org In one synthesis, this peak was noted at 1700 cm⁻¹. rsc.org

C-O Stretching: The C-O stretching vibrations of the ester and ether linkages (in derivatives) are typically found in the 1100-1250 cm⁻¹ region. csic.esresearchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are observed in the 1590-1610 cm⁻¹ range. rsc.orgunibo.it

Table 1: Selected FT-IR Vibrational Frequencies for Isophthalate Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound ReferenceSource
O-H Stretch3356Dimethyl 5-hydroxyisophthalate tandfonline.com
Aromatic C-H Stretch3000 - 3100Aromatic Compounds (General) tandfonline.com
Aliphatic C-H Stretch2800 - 2900Derivatives with oxyalkylene units csic.es
C=O Stretch (Ester)~1700Diethyl 5-hydroxyisophthalate derivatives rsc.org
Aromatic C=C Stretch1598This compound derivatives rsc.org
C-O Stretch1269This compound derivatives rsc.org

FT-Raman Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of the FT-Raman spectrum of Dimethyl 5-hydroxyisophthalate, a closely related compound, shows distinct peaks that correlate well with theoretical calculations. tandfonline.com Key assignments include vibrations of the phenyl ring and the ester groups. For example, in the calculated spectrum of the dimethyl analog, semicircular C-C stretching modes are found at 1428 cm⁻¹, while theoretical in-plane and out-of-plane bending of the OH group are assigned at 1460 cm⁻¹ and 309 cm⁻¹, respectively. tandfonline.com Experimental Raman data confirms these assignments, with the OH bending vibrations observed at 1461 cm⁻¹ and 309 cm⁻¹. tandfonline.com

Table 2: Selected FT-Raman Vibrational Frequencies for Dimethyl 5-hydroxyisophthalate

Vibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Source
In-plane OH Bending14611460 tandfonline.com
Out-of-plane OH Bending309309 tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum shows distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two ethyl ester groups.

The aromatic region typically displays signals for the three protons on the benzene ring. csic.es The ethyl groups give rise to a characteristic quartet and triplet pattern due to spin-spin coupling: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. csic.es The hydroxyl proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For a derivative, 5-propoxyisophthalic acid, the aromatic protons appear as singlets at 8.06 ppm and 7.63 ppm. rsc.org For related diester monomers, the presence and length of oxyalkylene units can be confirmed quantitatively by comparing the integrated areas of aromatic and aliphatic chemical shifts. csic.es

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Isophthalate Derivatives

Proton TypeTypical Chemical Shift (ppm)MultiplicityCompound ReferenceSource
Aromatic CH (H2)8.11s5-(prop-2-yn-1-yloxy)isophthalic acid rsc.org
Aromatic CH (H4, H6)7.72s5-(prop-2-yn-1-yloxy)isophthalic acid rsc.org
Ester -OCH₂CH₃~4.18mPolyisophthalamide derivative csic.es
Ester -OCH₂CH₃~1.20-Polyisophthalamide derivative csic.es
Phenolic OH-br sGeneral

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows signals for the carbonyl carbons of the ester groups, the aromatic carbons (including those bonded to the hydroxyl and ester groups, and the C-H carbons), and the carbons of the ethyl groups.

Key ¹³C NMR signals for isophthalate derivatives include:

Carbonyl Carbon (C=O): Typically found in the range of 165-168 ppm. csic.esrsc.org

Aromatic Carbons: These appear in the 110-160 ppm region. The carbon attached to the hydroxyl group (C-OH) is shifted downfield (around 160 ppm), while the other ring carbons have distinct shifts based on their substitution. csic.esmdpi.com

Ethyl Group Carbons: The methylene carbon (-OCH₂-) signal appears around 60-65 ppm, and the methyl carbon (-CH₃) signal is found further upfield, around 15 ppm. mdpi.com

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Isophthalate Derivatives

Carbon TypeTypical Chemical Shift (ppm)Compound ReferenceSource
C=O (Ester)166.3Dimethyl 5-methoxyisophthalate mdpi.com
C-OH / C-OR (Aromatic)159.9Dimethyl 5-methoxyisophthalate mdpi.com
C-COOR (Aromatic)128.3Dimethyl 5-methoxyisophthalate mdpi.com
CH (Aromatic)119.5 - 123.1Dimethyl 5-methoxyisophthalate mdpi.com
-OCH₂CH₃63.75-Ethoxy-1,3-bis(hydroxymethyl)benzene mdpi.com
-OCH₂CH₃15.05-Ethoxy-1,3-bis(hydroxymethyl)benzene mdpi.com

Spectroscopic Titration Studies for Protonation Events

Spectroscopic titration, often using NMR, is a valuable method for studying protonation and deprotonation events in molecules. This technique is particularly useful for determining the pKa values of functional groups and observing the structural changes that occur upon protonation.

Studies on benziporphyrins, which are complex derivatives synthesized from Dimethyl 5-hydroxyisophthalate, have utilized ¹H NMR titration with trifluoroacetic acid (TFA) to investigate their protonation behavior. nsf.govresearchgate.netnih.gov Upon the addition of acid, significant changes in the chemical shifts of the protons are observed, indicating the formation of cationic species. researchgate.netnih.gov

In these studies, the stepwise addition of TFA led to the sequential formation of a monocation and then a dication. nsf.govresearchgate.net This process was monitored by observing the upfield shift of internal protons and the downfield shift of external protons in the ¹H NMR spectrum, which signals the emergence of a global aromatic ring current in the protonated species. researchgate.net These titration experiments provide fundamental insights into the electronic properties and reactivity of the porphyrinoid macrocycle derived from the isophthalate structure. mdpi.comnsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl groups of the ester functionalities and the hydroxyl group.

Table 1: Expected UV-Vis Absorption Data for Aromatic Esters

Transition Type Expected Wavelength Range (nm) Associated Functional Groups
π → π* 230 - 290 Benzene Ring

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. Techniques such as High-Resolution Mass Spectrometry (HR-Mass), Electrospray Ionization Time-of-Flight (ESI-TOF), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provide highly accurate mass measurements, which are crucial for verifying the identity and purity of synthesized compounds. acs.org

For this compound (C₁₂H₁₄O₅), the exact molecular weight is 238.24 g/mol . nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) data available in the PubChem database confirms the molecular ion peak (M⁺) at an m/z of 238. nih.gov The spectrum also shows a top peak at an m/z of 193, likely corresponding to the loss of an ethoxy group (-OCH₂CH₃). nih.gov ESI-MS is particularly useful for analyzing products from reactions involving this compound, often showing adducts like [M+H]⁺ or [M+Na]⁺. mdpi.com MALDI-TOF is another soft ionization technique that can be used to analyze the molecular weight of derivatives with minimal fragmentation. acs.org

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₂H₁₄O₅ PubChem nih.gov
Molecular Weight 238.24 g/mol PubChem nih.gov
Mass Spectrum (GC-MS) m/z M⁺ at 238 PubChem nih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. While a specific crystal structure for this compound was not found, a detailed analysis of its derivative, Diethyl 5-(2-cyanophenoxy)isophthalate, provides significant insight into the expected structural features. nih.govnih.gov

The study reveals that the derivative crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov The molecule is not planar; a significant dihedral angle of 82.38(4)° exists between the isophthalate ring and the attached benzonitrile (B105546) moiety. nih.govnih.gov The molecule exhibits a bent conformation at the ether linkage, with a C-O-C bond angle of 116.74(11)°. nih.govnih.gov In the crystal, the packing is stabilized by C-H···O hydrogen bonds, forming a supramolecular framework. nih.govnih.gov It is reasonable to infer that this compound would also feature a non-planar structure with intermolecular hydrogen bonding involving the hydroxyl and ester groups.

Table 3: Crystallographic Data for Diethyl 5-(2-cyanophenoxy)isophthalate

Parameter Value
Chemical Formula C₁₉H₁₇NO₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not specified in abstract
b (Å) Value not specified in abstract
c (Å) Value not specified in abstract
β (°) Value not specified in abstract
C-O-C bond angle (°) 116.74(11)
Dihedral Angle (°) 82.38(4)

Data from a study on a derivative of this compound. nih.govnih.gov

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is essential for confirming the phase purity of a synthesized material, identifying different crystalline forms (polymorphs), and verifying that the bulk material corresponds to the structure determined by SCXRD. rsc.orgrsc.org

In studies involving derivatives of 5-hydroxyisophthalic acid, PXRD is routinely used to confirm the successful synthesis and purity of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgcambridge.org The PXRD pattern of a crystalline sample shows a unique series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks serve as a fingerprint for the crystalline phase. For this compound, PXRD would be used to ensure the sample is a single crystalline phase and free from amorphous content or crystalline impurities from starting materials. rsc.org

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. It maps the electron distribution of a molecule within the crystalline environment, providing a detailed picture of close contacts between neighboring molecules.

Table 4: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Diethyl 5-(2-cyanophenoxy)isophthalate

Interaction Type Contribution (%)
H···H 41.2
H···O / O···H 20.5
C···H / H···C 16.3

Data from a study on a derivative of this compound. nih.gov

Supramolecular Chemistry and Coordination Polymer Research Involving 5 Hydroxyisophthalate

Design and Synthesis of Organic Ligands Based on the 5-Hydroxyisophthalate Scaffold

The 5-hydroxyisophthalate backbone, available commercially as dimethyl 5-hydroxyisophthalate or diethyl 5-hydroxyisophthalate, serves as a foundational molecule for the synthesis of more complex organic ligands. The reactivity of its hydroxyl group is central to most synthetic strategies, allowing for the introduction of various functionalities through etherification or esterification reactions.

A common synthetic route involves the base-catalyzed reaction of the hydroxyl group. For instance, dimethyl 5-hydroxyisophthalate can undergo a nucleophilic oxirane ring-opening addition with allyl glycidyl (B131873) ether in the presence of a base catalyst to produce allyl-terminated adducts. fluorochem.co.ukrsc.org These vinyl-terminated derivatives can be further functionalized, for example, through oxidation of the double bond to form a diol, creating ligands with increased hydrophilicity. fluorochem.co.uk Similarly, this compound has been reacted with 2-fluorobenzonitrile (B118710) in the presence of potassium carbonate and dry DMF to yield diethyl 5-(2-cyanophenoxy)isophthalate through an ether bond formation. mdpi.com

Another approach involves introducing chiral moieties to the scaffold. By reacting dimethyl 5-hydroxyisophthalate with L-(−)-lactic acid methyl ester or D-(+)-lactic acid methyl ester in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate, researchers have synthesized the semirigid, T-shaped chiral ligands (R)- and (S)-5-(1-carboxyethoxy) isophthalic acid. moldb.comsci-hub.se This highlights the scaffold's utility in creating enantiopure ligands for the construction of chiral coordination polymers. sci-hub.se

The ester groups of the parent compound can also be hydrolyzed to the corresponding dicarboxylic acid, which is then used in subsequent coordination reactions. The synthesis of dimethyl 5-hydroxyisophthalate itself can be achieved by heating 5-hydroxyisophthalic acid in methanol (B129727) with a catalytic amount of sulfuric acid. researchgate.net The versatility of these synthetic modifications allows for the rational design of ligands with tailored lengths, flexibilities, and functional groups, which in turn direct the assembly of desired supramolecular structures. researchgate.netdiva-portal.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multitopic nature of 5-hydroxyisophthalate and its derivatives makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups readily coordinate with a wide range of metal ions, while the 5-position substituent can be used to tune the resulting framework's properties and topology. researchgate.net

Coordination polymers based on the 5-hydroxyisophthalate scaffold exhibit remarkable structural diversity, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The final architecture is highly dependent on the metal ion, the specific functionalization of the ligand, and the presence of auxiliary ligands. mdpi.com

For example, using 5-hydroxyisophthalic acid (H₂hip) and various N-containing auxiliary ligands, a series of zinc(II) and nickel(II) coordination polymers have been synthesized with varying dimensionalities. mdpi.com A complex with 2,2′-bipyridine resulted in a 1D chain, while using 4,4′-bipyridine led to a 2D layered structure. mdpi.com In the absence of an auxiliary ligand, a 3D framework was formed. mdpi.com

The topological classification of these networks, which describes the connectivity of the nodes (metal centers) and linkers, is a key aspect of their characterization. Lanthanide coordination polymers incorporating 5-hydroxyisophthalate have shown diverse topologies; for instance, a europium(III) complex with phenanthroline exhibited a (3,6)-connected 3D rtl topology, while analogous samarium(III) and praseodymium(III) complexes formed 2D sheets with a 6³ topology. nih.gov A terbium-based MOF (Tb-ISH MOF) synthesized with 5-hydroxyisophthalate was found to have a (6,3)Ia type topology. sci-hub.se Similarly, a lanthanum(III) polymer displayed an unusual 3D (6,6)-connected nia net. nih.gov The influence of the substituent on the isophthalate (B1238265) is also critical; Cu(II) polymers synthesized with different 5-alkoxyisophthalate derivatives (where the alkoxy group is methoxy, ethoxy, or propoxy) resulted in structures ranging from 2D layers to 3D networks.

Table 1: Structural Diversity of Coordination Polymers Based on the 5-Hydroxyisophthalate Scaffold

Compound Formula Metal Ion Ligand(s) Dimensionality Network Topology/Description Reference(s)
[Eu(L)(phen)]n Eu(III) 5-hydroxyisophthalate, phenanthroline 3D (3,6)-connected rtl nih.gov
[Sm(L)(phen)₂]n Sm(III) 5-hydroxyisophthalate, phenanthroline 2D 6³ topology sheet nih.gov
[La(L)(H₂O)]n La(III) 5-hydroxyisophthalate 3D (6,6)-connected nia net nih.gov
[{Tb₂(L)₃(µ₂-HCOO)(DMF)₂(H₂O)₂}·6H₂O·2DMF]n Tb(III) 5-hydroxyisophthalate 3D (6,3)Ia type sci-hub.se
[Cu₂(bmib)(HO–ip)₂]n Cu(II) 5-hydroxyisophthalate, bmib 3D Two-fold interpenetrating network
[Cu(bmib)(MeO–ip)]n·(DMF)₂n·(H₂O)₂n Cu(II) 5-methoxyisophthalate, bmib 2D Eclipsed packed layer
[Cu(bmib)₀.₅(H₂O)(EtO–ip)]n·(DMF)₀.₅n Cu(II) 5-ethoxyisophthalate, bmib 1D Pillared-bichain
{[Zn(hip)(2,2′-bipy)·2H₂O]}n Zn(II) 5-hydroxyisophthalate, 2,2′-bipyridine 1D Chain mdpi.com
{[Ni(hip)(4,4′-bipy)(H₂O)]·DMF·2H₂O}n Ni(II) 5-hydroxyisophthalate, 4,4′-bipyridine 2D Layer mdpi.com

The stability of MOFs in the presence of water is a critical parameter for many of their potential applications. Research into 5-hydroxyisophthalate-based frameworks has included investigations into their hydrolytic stability.

A notable example is a three-dimensional terbium-based MOF, Tb-ISH MOF, which was specifically designed for hydrolytic stability. This MOF, synthesized solvothermally with 5-hydroxyisophthalate as the primary linker, demonstrated stability in aqueous systems, allowing it to function as a chemosensor for detecting certain ions and organic molecules in water. sci-hub.se The robustness of the framework is essential for maintaining its structural integrity and functional properties during application. sci-hub.se

Another strategy to enhance hydrolytic stability involves modifying the ligand. In a study of a copper-based MOF, STAM-17-OEt, which uses a 5-ethoxyisophthalate linker, exceptional hydrolytic stability was observed compared to the well-known but less stable HKUST-1. This enhanced stability was attributed to the presence of 'sacrificial' bonds. Upon exposure to water, weak, non-structural interactions are broken first, protecting the primary coordination bonds that define the framework and allowing the material to maintain its crystallinity and structure over long periods. This demonstrates that functionalization of the 5-hydroxyisophthalate scaffold is a viable strategy for engineering more robust and water-stable MOFs.

Analysis of Intermolecular Interactions in Crystal Packing

A detailed study of diethyl 5-(2-cyanophenoxy)isophthalate using Hirshfeld surface analysis provided quantitative insight into the nature of its crystal packing. mdpi.com This analysis generates a two-dimensional "fingerprint plot" that maps the intermolecular contacts. The study revealed that the three major types of interactions contributing to the crystal packing were H···H (41.2%), H···O (20.5%), and C···H (16.3%) contacts. mdpi.com The molecule itself is non-planar, with a significant dihedral angle between the isophthalate and benzonitrile (B105546) rings, and the crystal structure is stabilized by C—H···O hydrogen bonds that link the molecules into a supramolecular framework. mdpi.com

In coordination polymers, hydrogen bonding is also a dominant force. For example, in a gadolinium(III) coordination polymer containing 5-hydroxyisophthalate and bipyridyl ligands, extensive O—H···O hydrogen bonds involving the carboxylate groups, hydroxyl groups, and coordinated water molecules link 2D layers into a 3D supramolecular network. Similarly, in the salt formed between 5-hydroxyisophthalic acid and 4,4'-trimethylenedipyridine, a combination of O—H···O, O—H···N, and N—H···O hydrogen bonds results in the formation of four identical, interpenetrating 3D frameworks. These examples underscore the importance of hydrogen bonding and other weak interactions in dictating the final solid-state structure of materials derived from the 5-hydroxyisophthalate scaffold.

Investigation of Magnetic Properties in Coordination Compounds

The magnetic properties of coordination compounds are of significant interest for applications in data storage, spintronics, and quantum computing. The 5-hydroxyisophthalate ligand and its derivatives have been used to construct polynuclear metal complexes whose magnetic behaviors have been investigated.

The investigation of magnetic properties extends to lanthanide-based coordination polymers as well. While often studied for their luminescent properties, the magnetic behavior of lanthanide complexes is also an active area of research. nih.gov The magnetic properties of a thulium(II) coordination polymer nih.gov and the potential for interesting magnetic characteristics in gadolinium(III) complexes have been noted, highlighting the versatility of the 5-hydroxyisophthalate scaffold in creating materials with diverse functional properties.

Table 2: Magnetic Properties of Selected Coordination Compounds

Compound Class Metal Center(s) Key Structural Feature Observed Magnetic Behavior Reference(s)
Cu(II) Coordination Polymers Cu(II) Dinuclear and tetranuclear Cu(II) units Antiferromagnetic interaction
Cu(I/II) Coordination Compounds Cu(I), Cu(II) Diamond-shaped dinuclear Cu(II) motif Magnetic properties studied sci-hub.se
Lanthanide Coordination Polymer Tm(II) 2-D coordination network Magnetic properties discussed nih.gov

Covalent Organic Frameworks (COFs) derived from 5-Hydroxyisophthalate

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. They are designed to be highly ordered, porous, and stable, with applications in gas storage, catalysis, and electronics. The synthesis of COFs typically involves reversible reactions, such as the formation of boronate esters, imines, or hydrazones, which allow for "error-checking" and the formation of a crystalline, thermodynamically stable product.

The building blocks for COFs are typically multitopic molecules possessing functional groups capable of forming these covalent linkages, such as aldehydes, amines, or boronic acids. While the 5-hydroxyisophthalate scaffold is a cornerstone for MOF chemistry, its direct application as a primary building block for COFs is not prominently documented in the reviewed literature. The carboxylate groups of isophthalic acid are generally not used for the primary covalent bond formation in COF synthesis.

However, the functional versatility of the 5-hydroxyisophthalate scaffold presents a theoretical pathway for its use in COF synthesis. The hydroxyl group at the 5-position could be chemically modified to install the necessary reactive sites. For example, it could be functionalized with groups that are then converted to aldehydes or amines. This modified linker could then be used in a condensation reaction with a complementary multitopic building block to form a COF. While commercial suppliers of this compound may list COFs as a related field of application, specific, peer-reviewed examples of COFs synthesized from ligands directly derived from 5-hydroxyisophthalate were not identified in the current search. fluorochem.co.uk Therefore, the use of this scaffold in the rational design and synthesis of COFs remains a potential but largely unexplored area of research.

Advanced Applications in Materials Science

Polymer and Copolymer Synthesis

The unique structure of diethyl 5-hydroxyisophthalate enables its incorporation into a variety of polymers, imparting specific properties such as functionality and amphiphilicity.

Enzymatic polymerization has emerged as a green alternative to traditional chemical methods for polyester (B1180765) synthesis, operating under milder conditions and offering high selectivity. mdpi.comd-nb.info Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (CAL-B), such as Novozyme-435, are highly effective catalysts for these reactions. d-nb.infonih.gov

In this context, dimethyl 5-hydroxyisophthalate is used as a key monomer in lipase-catalyzed polycondensation reactions. chemicalbook.comgoogleapis.com The enzyme's regioselectivity is a significant advantage, as it selectively catalyzes esterification while leaving certain hydroxyl groups unaffected, which is crucial for creating functional polyesters. d-nb.info For instance, in the condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene (B3416737) glycol (PEG), lipase catalyzes the formation of polyester linkages under solvent-less conditions. nih.govresearchgate.net The reaction typically proceeds at elevated temperatures, often between 80-120°C, to ensure a homogeneous reaction mixture and overcome diffusion limitations. d-nb.info

Research has explored the optimization of these reactions by studying the effects of various parameters, including reaction time and the molecular weight of co-monomers like PEG. googleapis.comresearchgate.net This enzymatic approach provides a sustainable route to producing aromatic polyesters with tailored properties. sigmaaldrich.com

Dimethyl 5-hydroxyisophthalate is a valuable component in the synthesis of multi-component copolymers, allowing for the creation of materials with diverse properties. sigmaaldrich.com Through lipase-catalyzed reactions, terpolymers can be synthesized under solvent-less conditions. nih.gov

A notable example is the study of the copolymerization of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) 600, where a third component, a series of 1,ω-alkanediols, is introduced. nih.gov The inclusion of these diols, ranging from 1,4-butanediol (B3395766) to 1,16-hexadecanediol, influences the resulting polymer structure and properties. nih.gov

Furthermore, the effect of different functional groups on the terpolymerization reaction has been investigated by adding a third component with varied functionalities, such as 1,6-hexanediol, 1,6-hexanediamine, or 1,6-hexanedithiol. nih.gov This allows for a comparison of the influence of hydroxyl, amine, and thiol groups on the polymerization process, leading to the synthesis of mixed polymers containing both polyester and polyamide linkages. nih.gov

Table 1: Components in Lipase-Catalyzed Multi-Component Polymerization

Monomer 1Monomer 2Third Component ExamplesResulting Polymer Type
Dimethyl 5-hydroxyisophthalatePoly(ethylene glycol) 6001,4-Butanediol, 1,6-Hexanediol, 1,8-Octanediol, 1,10-DecanediolMulti-component Polyester
Dimethyl 5-hydroxyisophthalatePoly(ethylene glycol)1,6-HexanediamineMixed Polyester-Polyamide
Dimethyl 5-hydroxyisophthalatePoly(ethylene glycol)1,6-HexanedithiolMixed Polyester-Polythiol

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, are of great interest for their self-assembling properties. researchgate.net this compound (or its dimethyl ester, DHIP) is used to construct the hydrophobic polyester block in poly(ester-block-ether) copolymers. scientific.netscispace.com

The synthesis is often achieved via a macromolecular transesterification method. scientific.net In this process, a hydrophobic polyester segment is first prepared from precursors like DHIP and a diol, such as neopentyl glycol (NPG). scientific.netscispace.com This polyester segment is then reacted with a hydrophilic polyether, most commonly polyethylene glycol (PEG) or polyetheramine (PEA), to form the final block copolymer. scientific.netscispace.com The polymerization reaction between monomers like dimethyl 5-hydroxyisophthalate and PEGs of varying molecular weights can be carried out in solventless conditions at elevated temperatures. researchgate.net

The properties of the resulting amphiphilic copolymers, such as their hydrolysis resistance and hydrophilicity, are highly dependent on their molecular components, including the specific diols and polyethers used. scientific.net By precisely constructing the molecular components, novel poly(ester-block-ether) copolymers with tailored properties can be developed. scientific.netresearchgate.net

Standard polyester fabrics are known for their hydrophobicity, which can negatively impact user comfort. mdpi.com To address this, the surface of these fabrics can be modified to enhance their hydrophilicity. mdpi.com Amphiphilic poly(ester-block-ether) copolymers derived from dimethyl 5-hydroxyisophthalate (DHIP) have shown significant promise in this application. scientific.netresearchgate.net

Research has demonstrated that certain copolymers, such as P(DHIP-NPG)-b-PEA, exhibit excellent adsorption properties on polyester fabrics. scientific.netresearchgate.net When applied to the fabric, these copolymers modify the surface, leading to a significant improvement in hydrophilicity. scientific.netgrafiati.com This is evidenced by a decrease in the water contact angle of the treated fabrics. mdpi.com The enhanced hydrophilicity improves the fabric's ability to manage moisture, potentially leading to greater comfort. mdpi.com This approach provides a method to improve the functional properties of polyester textiles by leveraging the tailored molecular architecture of copolymers synthesized with DHIP. scientific.netresearchgate.net

Surface Functionalization and Coating Technologies

Beyond polymerization, derivatives of this compound are crucial in developing advanced coatings for nanomaterials, where precise control over surface properties is essential.

Stabilizing metal oxide nanoparticles, such as gamma-ferric oxide (γ-Fe2O3), in colloidal suspensions is critical for their application in fields like biomedicine. nih.govengconfintl.org This is often achieved by using an organic coating or capping ligand. While polymers are commonly used, non-polymeric amphiphilic molecules offer advantages by creating a less bulky coating. nih.govnih.gov

Derivatives of dimethyl 5-hydroxyisophthalate have been developed as novel, non-polymeric capping ligands for this purpose. nih.govsigmaaldrich.comchemsrc.com The synthesis involves functionalizing the phenolic hydroxyl group of the isophthalate (B1238265). nih.gov A common method is a base-catalyzed nucleophilic oxirane ring-opening reaction between dimethyl 5-hydroxyisophthalate and an epoxide like allyl glycidyl (B131873) ether. chemicalbook.comnih.govnih.gov This reaction can be performed under solvent-free conditions, and by controlling the stoichiometry, the number of ether units attached can be adjusted. nih.gov

The resulting 5-substituted isophthalic acid derivatives act as effective capping ligands that bind to the surface of nanoparticles like γ-Fe2O3. nih.govlaregents.edu For example, a dihydroxylated derivative was shown to successfully cap 5 nm γ-Fe2O3 nanoparticles, enabling the formation of stable colloids. nih.gov This demonstrates the utility of this compound as a foundational molecule for creating custom-designed surface ligands for nanoparticle functionalization. nih.gov

Organic Coating of ZrO₂, SiO₂, and TiO₂ Nanoparticles via Electron Transfer Techniques

This compound is utilized in forming protective organic layers on inorganic nanoparticle surfaces, enhancing properties like corrosion resistance and self-cleaning. A notable method involves creating a hybrid organic-inorganic coating on magnesium alloys. This process begins with plasma electrolytic oxidation (PEO) to form a primary inorganic layer containing nanoparticles such as MgO, MgAl₂O₄, and TiO₂. Subsequently, a dip-coating method is used to apply an organic layer of DEIP.

Table 1: Nanoparticles Coated Using this compound (DEIP) Derivatives
NanoparticleCoating MethodKey Findings/PurposeReference
ZrO₂, SiO₂, TiO₂Electron Transfer Technique / Dip-coatingConfers self-cleaning and anti-corrosive properties to metallic surfaces. iucr.org
TiO₂ on Mg AlloyPlasma Electrolytic Oxidation (PEO) followed by Dip-coatingTiO₂ particles seal micro-defects in the PEO layer; DEIP enhances adhesion and provides a protective organic layer. nih.gov

Development of Hybrid Organic-Inorganic Microparticles

The development of hybrid organic-inorganic materials is a strategy to create composites with enhanced and tunable functionalities. This compound plays a role in the fabrication of such hybrid systems, particularly in the context of surface coatings. iucr.orgnih.gov

One established method involves a two-step process to create a hybrid coating on a light metal substrate like a magnesium alloy.

Formation of the Inorganic Layer : An inorganic layer is first created on the metal surface using techniques like plasma electrolytic oxidation (PEO). This layer is porous and can be embedded with functional nanoparticles like TiO₂. nih.gov

Application of the Organic Layer : The substrate with the inorganic layer is then immersed in a solution containing the organic molecule, such as Diethyl-5-hydroxyisophthalate (DEIP). The DEIP molecules adsorb onto the porous inorganic surface and self-assemble, forming a structured organic top layer. nih.gov

Novel Functional Materials

The unique molecular structure of the 5-hydroxyisophthalate core makes it a valuable building block for a variety of novel functional materials. While this compound itself is often the starting material, it is typically hydrolyzed to 5-hydroxyisophthalic acid to be incorporated into these advanced materials.

Proton Conductors

While this compound is not directly used as a proton conductor, its derivative, 5-hydroxyisophthalic acid, is a key ligand in the design of such materials. researchgate.net Coordination polymers and metal-organic frameworks (MOFs) built with hydroxyisophthalate ligands are being explored for this purpose. researchgate.netbenicewiczgroup.com For instance, lanthanide-based compounds derived from 5-(dihydroxyphosphoryl)isophthalic acid have been investigated for their proton conduction properties. nih.gov These materials feature extended hydrogen-bond networks, which are essential for facilitating proton transport, often via a Grotthuss-type mechanism. nih.gov The structural versatility of coordination polymers made from hydroxyisophthalic acids makes them promising candidates for the development of new proton-conducting materials. researchgate.net

Non-Linear Optical (NLO) Materials

Isophthalic acid derivatives are recognized for their potential in creating materials with non-linear optical (NLO) properties, which are crucial for applications in photonics and optical communications. iucr.orgacs.orgresearchgate.net Research has shown that coordination polymers and supramolecular assemblies based on 5-hydroxyisophthalic acid can exhibit significant NLO effects. researchgate.netresearchgate.net

For example, a proton-transfer complex formed between 5-hydroxy-isophthalic acid and another organic molecule was investigated and showed a third-order NLO response. researchgate.net In another study, supramolecular cocrystals of 5-hydroxyisophthalic acid and 18-crown-6 (B118740) also demonstrated notable third-order NLO properties. iucr.org Furthermore, polyesters synthesized from 5-alkoxy-isophthalic acid derivatives have been shown to possess large second-order NLO coefficients. acs.org In these contexts, this compound serves as a valuable precursor for the synthesis of the 5-hydroxyisophthalic acid ligand, which is the active component in these NLO materials. usm.my

Chemosensors for Specific Analytes (e.g., 2,4,6-trinitrophenol and Ferric Ion)

The 5-hydroxyisophthalate ligand, derived from the hydrolysis of this compound, is instrumental in constructing highly sensitive and selective chemosensors. usm.my These sensors are typically luminescent metal-organic frameworks (LMOFs) where the framework's fluorescence is quenched or enhanced in the presence of a target analyte.

A notable example is a terbium-based MOF, Tb-ISH MOF, synthesized using 5-hydroxyisophthalic acid as the organic linker. researchgate.net This material has demonstrated exceptional ability as a dual-action chemosensor for detecting the explosive 2,4,6-trinitrophenol (TNP) and ferric ions (Fe³⁺) in aqueous solutions. acs.orgresearchgate.net The detection mechanism relies on fluorescence quenching, where the high luminescence of the Tb-MOF is significantly diminished upon interaction with TNP or Fe³⁺. researchgate.net This quenching is attributed to processes like resonance energy transfer between the MOF and the analyte. scirp.org The sensor exhibits high selectivity and sensitivity, with low detection limits for both analytes. researchgate.net

Table 2: Performance of 5-Hydroxyisophthalate-Based Chemosensor (Tb-ISH MOF)
AnalyteStern-Volmer Constant (Ksv)Limit of Detection (LOD)Sensing MechanismReference
2,4,6-trinitrophenol (TNP)4.00 × 10⁵ M⁻¹1.73 µMFluorescence Quenching researchgate.net
Ferric Ion (Fe³⁺)6.42 × 10⁵ M⁻¹1.37 µMFluorescence Quenching researchgate.net

Materials for Nitric Oxide (NO) Delivery

The development of materials capable of storing and delivering nitric oxide (NO) is a significant area of research due to NO's roles in physiological processes like vasodilation and wound healing. researchgate.netnih.gov Porous materials such as coordination polymers are excellent candidates for this application. Research into coordination polymers made from 5-alkoxy isophthalic acids—derivatives of 5-hydroxyisophthalic acid—has shown promise for NO storage and release. researchgate.netescholarship.org

These materials can be loaded with NO gas, which is then released in a controlled manner. The release is often catalyzed by water, allowing the NO to be delivered where it is needed. researchgate.net While this compound is not the final material, its core structure is fundamental to synthesizing the 5-alkoxy isophthalic acid linkers required for these NO-releasing frameworks. escholarship.org

Table of Mentioned Compounds

Table 3: Chemical Compounds Mentioned in this Article
Compound NameAbbreviation / SynonymRole/Context
This compoundDEIPMain subject, organic coating component, precursor
5-Hydroxyisophthalic acid-Ligand for MOFs, NLO materials, proton conductors
Zirconium DioxideZrO₂Nanoparticle for coating
Silicon DioxideSiO₂Nanoparticle for coating
Titanium DioxideTiO₂Nanoparticle for coating, sealing agent
Magnesium OxideMgOComponent of PEO inorganic layer
Magnesium AluminateMgAl₂O₄Component of PEO inorganic layer
TerbiumTbMetal center in chemosensor MOF
2,4,6-trinitrophenolTNP, Picric AcidAnalyte for chemosensor
Ferric IonFe³⁺Analyte for chemosensor
Nitric OxideNOMolecule for therapeutic delivery
18-crown-6-Component of NLO supramolecular cocrystal

Research in Medicinal and Biological Chemistry

Investigation of Neuroprotective Effects and Potential in Neurodegenerative Disorders (Isophthalate Derivatives)

Derivatives of isophthalic acid have been explored for their potential in addressing neurodegenerative diseases like Alzheimer's. A specific class of these compounds, dialkyl 5-(hydroxymethyl)isophthalates (HMIs), are known to act as Protein Kinase C (PKC) activators. researchgate.net Their mechanism involves binding to the C1 domains of both classical and novel PKC isoforms. researchgate.net

The C1 domain is a critical signaling component responsive to diacylglycerol (DAG), and molecules that target this domain are considered promising drug candidates for conditions such as cancer and Alzheimer's disease. plos.orgnih.gov By interacting with this domain, isophthalate (B1238265) derivatives can modulate PKC functions, which play a central role in regulating cellular processes like proliferation and apoptosis. researchgate.netplos.org While direct neuroprotective effects of Diethyl 5-hydroxyisophthalate are not extensively documented, the activity of its derivatives on key cellular signaling pathways, such as those governed by PKC, highlights a potential therapeutic avenue for neurodegenerative disorders.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

The primary enzyme inhibition studies involving isophthalate derivatives have focused on Protein Kinase C (PKC). Certain derivatives, such as HMI-1a3, have been shown to bind to the C1 domain of PKC, thereby modulating its activity. researchgate.net The binding affinity of these derivatives is a key determinant of their biological effects. nih.gov

Research has utilized the inhibition of [3H]phorbol-12,13-dibutyrate ([3H]PDBu) binding as a method to quantify the interaction of these compounds with the C1 domain. researchgate.netplos.org This competitive binding demonstrates the ability of isophthalate derivatives to engage with this specific enzymatic site. While the broader enzyme inhibition profile of this compound is not fully elucidated, the targeted interaction with PKC underscores its potential as a modulator of this important enzyme family. For example, studies on related phthalate (B1215562) metabolites, such as Mono(2-ethylhexyl) phthalate (MEHP), have shown inhibitory effects on other enzymes like SIRT1, indicating that the broader class of compounds can interact with various enzymatic systems. mdpi.com

Assessment of Antimicrobial Activities of Synthetic Derivatives

Synthetic derivatives of the closely related Dimethyl 5-hydroxyisophthalate have demonstrated notable antimicrobial properties. In one study, new thiophene-bearing derivatives were synthesized, with one compound in particular exhibiting the highest antimicrobial activity among those tested. nih.gov

Another area of research involves the synthesis of complex heterocyclic compounds derived from Dimethyl 5-hydroxyisophthalate. These derivatives incorporate multiple five-membered rings, such as 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. These synthesized compounds were found to exhibit significant biological activity, highlighting the potential of the isophthalate core in developing new antimicrobial agents. nih.gov

Below is a table summarizing the findings on antimicrobial derivatives:

Derivative ClassStarting MaterialKey Findings
Thiophene-bearing derivativesDimethyl 5-hydroxyisophthalateOne derivative showed the highest antimicrobial activity of the series. nih.gov
Tetrakis heterocyclic compoundsDimethyl 5-hydroxyisophthalateSynthesized derivatives containing triazole, thiadiazole, or oxadiazole rings exhibited important biological activity. nih.gov

Development of Novel Therapeutic Agents

The structural backbone of this compound has been instrumental in the development of various novel therapeutic agents, ranging from cytotoxic complexes for cancer therapy to components of advanced medical imaging materials.

Researchers have synthesized and evaluated the cytotoxic properties of metal complexes incorporating isophthalate-related structures. Copper(II) coordination compounds derived from ligands such as 5-tert-butyl-2-hydroxyisophthalaldehyde have shown promise. researchgate.net These complexes have been investigated for their ability to interact with DNA and have demonstrated significant cytotoxic activity against several cancer cell lines, with some achieving sub-micromolar IC50 values. researchgate.net The chelation of metal ions like copper(II) to ligands derived from the isophthalate framework is a strategy being explored to create potent anti-cancer agents. nih.govmdpi.com

Ewing Sarcoma is a rare cancer affecting bone and soft tissues, primarily in children and young adults, with CD99 being a key diagnostic marker and therapeutic target. nih.gov In the quest for novel treatments, Dimethyl 5-hydroxyisophthalate has been utilized as a key building block. plos.org It was used in a Mitsunobu reaction to synthesize a diester intermediate, which was a crucial step in the creation of new nucleosidic derivatives designed to inhibit CD99. plos.org These novel compounds aim to target Ewing Sarcoma cells by inhibiting CD99, but with modifications intended to reduce cell membrane permeability and prevent interference with DNA synthesis pathways, a common issue with parent compounds like clofarabine (B1669196). nih.gov

The isophthalic acid core is fundamental to the structure of certain X-ray contrast agents. These agents are crucial for enhancing the visibility of internal body structures in radiological imaging. frontiersin.org Many ionic contrast agents are derivatives of molecules like 5-amino-2,4,5-triiodoisophthalic acid. frontiersin.org A notable example is iobitridol, a nonionic, low-osmolar contrast agent. Its chemical name is 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The development of such agents from the isophthalamide (B1672271) structure aims to improve patient tolerability by shielding the hydrophobic triiodobenzene ring from interacting with biological sites, thereby reducing chemotoxicity. frontiersin.org

Functionalized Biomaterials for Biomedical Applications (e.g., Cellulose (B213188) Microspheres for Blood Filtration)

The development of advanced biomaterials for biomedical applications is a rapidly evolving field of research. One area of significant interest is the creation of functionalized materials that can interact with biological systems in a specific and controlled manner. Cellulose, being a biocompatible and abundant natural polymer, is an excellent candidate for the development of such materials. metu.edu.tr

Cellulose can be processed into various forms, including microspheres, which are spherical particles with diameters typically in the micrometer range. metu.edu.tr These microspheres possess a high surface area-to-volume ratio, making them ideal for applications that require the immobilization of molecules or interaction with biological fluids. researchgate.net

For biomedical applications such as blood filtration, cellulose microspheres can be functionalized to selectively remove pathogenic substances from the bloodstream. researchgate.net This is achieved by chemically modifying the surface of the microspheres with ligands that can bind to specific targets, such as toxins, inflammatory mediators, or pathogens. metu.edu.trresearchgate.net The porous structure of these microspheres allows for the efficient passage of blood cells while providing a large surface area for the capture of target molecules. researchgate.net

The functionalization of these microspheres often involves the use of linker molecules that can be covalently attached to the cellulose backbone and subsequently reacted with a desired ligand. While the core structure of this compound, with its reactive hydroxyl and ester groups, presents theoretical possibilities for its use as such a linker or as a monomer in the synthesis of biocompatible polyesters for coating materials, a review of the current scientific literature did not yield specific studies on the use of this compound for the functionalization of cellulose microspheres for blood filtration. Research in this area has explored the use of the closely related compound, dimethyl 5-hydroxyisophthalate, as a precursor for ligands intended for attachment to cellulose microspheres. However, direct evidence for the application of the diethyl ester in this specific context is not presently available in published research.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and material science.

PropertyValue
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
IUPAC Namediethyl 5-hydroxybenzene-1,3-dicarboxylate
CAS Number39630-68-7
AppearanceWhite solid

Data sourced from PubChem CID 606456 nih.gov

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-hydroxyisophthalic acid. In a typical procedure, 5-hydroxyisophthalic acid is refluxed with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the esterification, often by azeotropic distillation. The resulting this compound can then be purified by recrystallization.

Spectroscopic Data of this compound

The structure of this compound has been confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) : δ 10.29 (s, 1H, OH), 7.94 (t, J=1.4 Hz, 1H, Ar-H), 7.57 (d, J=1.4 Hz, 2H, Ar-H), 4.32 (q, J=7.1 Hz, 4H, OCH₂CH₃), 1.32 (t, J=7.1 Hz, 6H, OCH₂CH₃)
¹³C NMR : Spectral data is available and confirms the presence of the aromatic ring, ester carbonyls, and ethyl groups.
Mass Spectrometry : The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.
Infrared Spectroscopy : The IR spectrum displays characteristic absorption bands for the hydroxyl (O-H), aromatic (C-H), and ester carbonyl (C=O) functional groups.

¹H NMR data sourced from ChemicalBook

Q & A

Q. How can this compound serve as a precursor for novel bioactive derivatives?

  • Methodological Answer : Functionalize the hydroxyl group to synthesize triazole or oxadiazole derivatives via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Screen for antimicrobial activity using broth microdilution assays (MIC determination against Gram+/Gram- bacteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.